molecular formula C7H3F3N4O B13048562 6-(Trifluoromethyl)pteridin-4-OL

6-(Trifluoromethyl)pteridin-4-OL

Cat. No.: B13048562
M. Wt: 216.12 g/mol
InChI Key: UVVNPLLNGMYWLD-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pteridin-4-OL is a fluorinated heterocyclic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of a trifluoromethyl group in its structure imparts distinct physicochemical characteristics, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)pteridin-4-OL typically involves the introduction of a trifluoromethyl group into a pteridine ring. One common method is the nucleophilic substitution reaction, where a suitable pteridine precursor is treated with a trifluoromethylating agent under controlled conditions. For instance, the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) and ammonium formate, yields the desired compound .

Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in large-scale production to meet the demand for this compound in various applications .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)pteridin-4-OL undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially leading to new derivatives with unique characteristics.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(Trifluoromethyl)pteridin-4-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pteridin-4-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The electron-withdrawing nature of the trifluoromethyl group also influences the compound’s reactivity and stability, making it an effective modulator of biological pathways.

Comparison with Similar Compounds

    Trifluoromethylpyridine: Shares the trifluoromethyl group but differs in the core structure, leading to different applications and properties.

    Trifluoromethylbenzene: Another fluorinated compound with distinct chemical behavior due to the benzene ring.

    Trifluoromethylquinoline: Combines the trifluoromethyl group with a quinoline ring, resulting in unique biological activities.

Uniqueness: 6-(Trifluoromethyl)pteridin-4-OL stands out due to its pteridine core, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in medicinal chemistry for designing selective inhibitors and in agrochemicals for developing potent pesticides.

Properties

Molecular Formula

C7H3F3N4O

Molecular Weight

216.12 g/mol

IUPAC Name

6-(trifluoromethyl)-3H-pteridin-4-one

InChI

InChI=1S/C7H3F3N4O/c8-7(9,10)3-1-11-5-4(14-3)6(15)13-2-12-5/h1-2H,(H,11,12,13,15)

InChI Key

UVVNPLLNGMYWLD-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2C(=O)NC=NC2=N1)C(F)(F)F

Origin of Product

United States

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